6-(Furan-2-yl)picolinimidamide hydrochloride chemical structure and molecular weight
6-(Furan-2-yl)picolinimidamide hydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to 6-(Furan-2-yl)picolinimidamide Hydrochloride: Structure, Properties, and Therapeutic Context
Introduction
In the landscape of modern medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures is a cornerstone of drug discovery. 6-(Furan-2-yl)picolinimidamide hydrochloride represents such a molecule, integrating two key heterocyclic systems: the picolinimidamide core and a furan moiety. The picolinamide scaffold and its derivatives are recognized for their versatile roles in interacting with biological targets, often acting as potent enzyme inhibitors or antibacterial agents.[1] The furan ring is a well-established bioisostere for phenyl groups, frequently incorporated to modulate metabolic stability, bioavailability, and receptor-binding interactions.[2]
This technical guide offers a comprehensive analysis of 6-(Furan-2-yl)picolinimidamide hydrochloride, designed for researchers, scientists, and drug development professionals. It will deconstruct the molecule's chemical structure, summarize its physicochemical properties, and place it within a broader therapeutic context based on the known activities of its constituent parts.
Core Chemical Identity
The fundamental identity of a compound is defined by its structure, composition, and unique identifiers. 6-(Furan-2-yl)picolinimidamide hydrochloride is a specific salt form of a substituted picolinimidamide.
Chemical Structure
The molecule consists of a central pyridine ring substituted at the 2-position with an imidamide (amidine) group and at the 6-position with a furan ring linked at its 2-position. The hydrochloride salt form results from the protonation of one of the basic nitrogen atoms, typically on the imidamide group.
Caption: Chemical structure of 6-(Furan-2-yl)picolinimidamide hydrochloride.
Quantitative Data Summary
The key quantitative descriptors for this compound are summarized in the table below. This data is essential for experimental design, including solution preparation, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃O | |
| Molecular Weight | 223.66 g/mol | |
| CAS Number | 1179360-56-5 |
Scientific Rationale and Structural Analysis
The choice to combine a picolinimidamide scaffold with a furan ring is rooted in established medicinal chemistry principles. Each component contributes distinct properties that can synergize to create a molecule with therapeutic potential.
The Picolinimidamide Scaffold: A Versatile Pharmacophore
The picolinamide core, from which picolinimidamide is derived, is a privileged structure in drug discovery.[1] Its defining features include:
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Bidentate Ligation: The pyridine nitrogen and the amide/imidamide group can act as a bidentate ligand, chelating metal ions within enzyme active sites. This is a common mechanism for enzyme inhibition.
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Hydrogen Bonding: The nitrogen atoms of the pyridine and the imidamide group are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.
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Structural Rigidity: The aromatic pyridine ring provides a rigid scaffold, which helps to properly orient the functional groups for optimal target binding, reducing the entropic penalty upon binding.
Derivatives of picolinamide have been successfully developed as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[1]
The Furan Moiety: A Strategic Bioisostere
The furan ring is a five-membered aromatic heterocycle that serves as a crucial building block in medicinal chemistry.[3] Its inclusion in drug candidates is often a deliberate strategic choice for several reasons:
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Bioisosterism: Furan is a classic bioisostere of the phenyl ring.[2] Replacing a phenyl group with furan can alter the molecule's electronic properties, size, and lipophilicity, which can lead to improved potency, selectivity, or pharmacokinetic profiles.
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Metabolic Stability: The furan ring can influence the metabolic fate of a molecule. Depending on its substitution pattern, it can either block or introduce sites for metabolic modification.
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Diverse Bioactivity: Furan-containing compounds exhibit an exceptionally broad range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][4] This versatility makes the furan nucleus a valuable scaffold for developing novel therapeutic agents.[4]
Synthetic Strategy and Methodologies
Proposed Synthetic Workflow
A logical approach would involve the initial coupling of the two heterocyclic rings, followed by the formation of the imidamide group from a nitrile precursor. This multi-step process leverages well-understood and reliable chemical transformations.
Caption: A plausible synthetic workflow for the target compound.
Generalized Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on common laboratory practices for the reactions depicted in the workflow. It should be adapted and optimized for specific laboratory conditions.
Step 1: Suzuki Coupling to form 6-(Furan-2-yl)picolinonitrile
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropicolinonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
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Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
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Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
Step 2: Pinner Reaction and Ammonolysis to form the Final Product
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Cool a solution of 6-(furan-2-yl)picolinonitrile (1.0 eq) in anhydrous ethanol (excess) to 0 °C.
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Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
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Seal the vessel and allow it to stir at room temperature for 12-24 hours. The formation of the imidate salt may be observed as a precipitate.
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Remove the solvent under reduced pressure to isolate the crude ethyl 6-(furan-2-yl)picolinimidate hydrochloride.
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Dissolve the crude imidate salt in a solution of ammonia in ethanol (e.g., 7N) and stir at room temperature.
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Monitor the conversion to the final amidine hydrochloride.
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Upon completion, the product may be isolated by filtration if it precipitates, or by removal of the solvent followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Potential Therapeutic Applications and Research Directions
Given the pharmacological precedents of its constituent scaffolds, 6-(Furan-2-yl)picolinimidamide hydrochloride is a candidate for investigation in several therapeutic areas:
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Enzyme Inhibition: The picolinimidamide core suggests potential as an inhibitor for metalloenzymes or other enzymes where chelation and hydrogen bonding are key to ligand binding.
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Antibacterial Agents: Both furan and picolinamide derivatives have demonstrated antibacterial activity.[1][2] This molecule could be explored for its efficacy against various bacterial strains, including those resistant to existing antibiotics.
-
Anti-inflammatory and Anticancer Research: The broad bioactivity of furan derivatives provides a rationale for screening this compound in anti-inflammatory and anticancer assays.[2][7]
Future research should focus on the in vitro biological evaluation of this compound against a panel of relevant targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Safety and Handling
While specific toxicity data for 6-(Furan-2-yl)picolinimidamide hydrochloride is not available, information for the parent compound, picolinimidamide, provides a basis for handling precautions. According to GHS classifications for picolinimidamide, it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-(Furan-2-yl)picolinimidamide hydrochloride is a rationally designed molecule that combines the therapeutically relevant picolinimidamide and furan scaffolds. Its chemical structure is optimized for potential interactions with biological targets through hydrogen bonding and bidentate chelation, while the furan moiety offers a proven means to fine-tune its pharmacological profile. While further experimental validation is required, the analysis of its constituent parts provides a strong basis for its investigation as a lead compound in drug discovery programs, particularly in the fields of enzyme inhibition and anti-infective research.
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